5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a benzoxazole ring, a triazole ring, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving an appropriate precursor. This is followed by the introduction of the triazole ring via a click chemistry approach, which involves the reaction of an azide with an alkyne under copper-catalyzed conditions. The final step involves the coupling of the triazole intermediate with a trifluoromethyl-substituted phenyl isocyanate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe in fluorescence microscopy, facilitating the visualization of biological structures.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,3-benzoxazol-2-one: Shares the benzoxazole ring but lacks the triazole and trifluoromethyl groups.
1-phenyl-1H-benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring.
3-(trifluoromethyl)phenyl isocyanate: Contains the trifluoromethyl group but lacks the complex ring structures.
Uniqueness
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H16F3N5O2 |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C24H16F3N5O2/c1-14-21(23(33)28-17-9-5-8-16(12-17)24(25,26)27)29-31-32(14)18-10-11-20-19(13-18)22(34-30-20)15-6-3-2-4-7-15/h2-13H,1H3,(H,28,33) |
InChI Key |
CTMZJVZSLJBEPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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